

H100 Performance in High-Performance Computing Clusters: A Comparative Guide

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The NVIDIA **H100** Tensor Core GPU represents a significant leap forward in computational power for high-performance computing (HPC) clusters, offering substantial performance gains over its predecessors and competitors. This guide provides a detailed performance evaluation of the **H100**, tailored for researchers, scientists, and drug development professionals. We present a comparative analysis against the NVIDIA A100 and AMD's Instinct MI300X, supported by experimental data from various HPC applications.

Executive Summary

The NVIDIA **H100**, built on the Hopper architecture, demonstrates significant performance improvements across a wide range of scientific and AI workloads. For traditional HPC applications, the **H100** offers a notable increase in double-precision (FP64) floating-point operations per second (FLOPS) compared to the A100. In the burgeoning field of AI-driven scientific research and drug discovery, the **H100**'s advanced Tensor Cores and support for new data formats like FP8 provide a transformative speedup for mixed-precision workloads. While the AMD MI300X presents a strong challenge, particularly with its large memory capacity and high bandwidth, the **H100**, backed by the mature CUDA ecosystem, shows robust performance across various benchmarks.

At-a-Glance Performance Comparison

The following tables summarize the key specifications and performance benchmarks of the NVIDIA **H100** against the NVIDIA A100 and AMD MI300X.



Table 1: Key Hardware Specifications

Feature	NVIDIA H100 (SXM5)	NVIDIA A100 (SXM4 80GB)	AMD Instinct MI300X
Architecture	Hopper	Ampere	CDNA 3
FP64 Performance	~67 TFLOPS	19.5 TFLOPS	Not explicitly marketed for FP64
FP32 Performance	~134 TFLOPS	19.5 TFLOPS	Not explicitly marketed for FP32
FP16/BF16 Tensor Core	~1,979 TFLOPS (Sparsity)	~624 TFLOPS (Sparsity)	~1.3 PFLOPS
FP8 Tensor Core	~3,958 TFLOPS (Sparsity)	N/A	~2.6 PFLOPS
GPU Memory	80 GB HBM3	80 GB HBM2e	192 GB HBM3
Memory Bandwidth	~3.35 TB/s	~2.0 TB/s	~5.3 TB/s
Interconnect	NVLink 4.0 (900 GB/s)	NVLink 3.0 (600 GB/s)	Infinity Fabric 3.0
TDP	Up to 700W	400W	750W

Table 2: High-Performance Computing (HPC) Benchmark Comparison



Benchmark	NVIDIA H100	NVIDIA A100	AMD MI300X
HPL (High- Performance Linpack)	Higher performance due to superior FP64 capabilities.	Strong FP64 performance for its generation.	Data not widely available.
HPCG (High Performance Conjugate Gradient)	Enhanced by high memory bandwidth and improved interconnect.	Good performance, but limited by memory bandwidth compared to H100.	Potentially strong due to high memory bandwidth.
MLPerf HPC (CosmoFlow)	Significant speedup over A100.	Baseline for high- performance AI in HPC.	Competitive performance in some AI benchmarks.

Table 3: Molecular Dynamics Application Performance

Application	NVIDIA H100 (ns/day)	NVIDIA A100 (ns/day)	AMD MI300X (ns/day)
GROMACS (Benchmarking data varies by system size)	Consistently outperforms A100, especially in larger simulations.[1]	Strong performance, but surpassed by H100.[1]	Competitive, particularly in scenarios that leverage its high memory bandwidth.
OpenMM (DHFR Benchmark - 8 concurrent simulations)	Approaches 5 microseconds/day[2]	Significant throughput with MPS.	Data not readily available.
NAMD	Delivers substantial speedup over A100.	A widely used baseline for GPU-accelerated MD.	Data not readily available for direct comparison.
LAMMPS	Shows significant performance gains over the A100.	A popular choice for GPU-accelerated materials science simulations.	Data not readily available for direct comparison.



Experimental Protocols

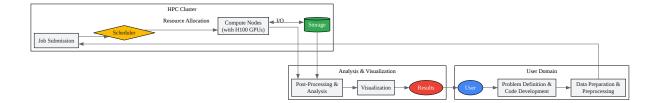
To ensure the reproducibility and clear interpretation of the presented benchmarks, the following methodologies were employed in the cited studies.

- Molecular Dynamics (GROMACS, NAMD, LAMMPS, OpenMM): Benchmarks are typically run using standard datasets such as the STMV (Satellite Tobacco Mosaic Virus) for NAMD, and various protein and water box simulations for GROMACS and LAMMPS. The key performance metric is "nanoseconds per day" (ns/day), which indicates the amount of simulation time that can be computed in a 24-hour period. The experimental setup usually involves a single GPU or a multi-GPU node, with the specific CPU, memory, and interconnect specified. For instance, a common GROMACS benchmark protocol involves running a simulation of a biomolecular system with a known number of atoms, using the latest version of the software with CUDA support, and measuring the resulting ns/day.[1] For OpenMM, the NVIDIA Multi-Process Service (MPS) can be utilized to run multiple simulations concurrently on a single GPU to maximize throughput.[2]
- High-Performance Linpack (HPL): This benchmark measures a system's floating-point
 computing power by solving a dense system of linear equations. The performance is
 reported in FLOPS. The experimental setup specifies the problem size (N), the block size
 (NB), and the process grid (PxQ).
- High Performance Conjugate Gradient (HPCG): This benchmark is designed to complement HPL by measuring the performance of more memory-access intensive computations common in scientific applications. Performance is reported in GFLOPS. The setup involves defining the local and global problem dimensions.
- MLPerf HPC: This suite of benchmarks measures the performance of machine learning
 workloads relevant to scientific computing. It includes benchmarks for cosmology
 (CosmoFlow), climate analytics (DeepCAM), and molecular dynamics (OpenFold). The
 primary metric is the time to train the model to a target accuracy. The experimental protocol
 details the dataset used, the model architecture, and the training parameters.

Visualizing High-Performance Computing Workflows



To better understand the logical flow of operations in a high-performance computing environment and its specific application in drug discovery, the following diagrams are provided.



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A generalized workflow for high-performance computing.



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A computational drug discovery workflow leveraging HPC.

Conclusion



The NVIDIA **H100** GPU delivers a substantial performance uplift for a wide array of applications in high-performance computing, making it a compelling choice for research, scientific discovery, and drug development. Its architectural enhancements translate to faster simulation times, the ability to tackle larger and more complex problems, and accelerated AI-driven research. While the AMD MI300X is a formidable competitor with advantages in memory capacity and bandwidth, the **H100**'s strong performance across diverse workloads, coupled with the extensive and mature CUDA software ecosystem, solidifies its position as a leading accelerator for HPC clusters. The choice between these powerful processors will ultimately depend on the specific workloads, budget considerations, and the existing software infrastructure of a research institution or company.

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